

Technical Safety & Handling Guide: 2'-Deoxyadenosine-d1 Monohydrate

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Compound of Interest

Compound Name: 2'-Deoxyadenosine-d1
(monohydrate)

Cat. No.: B12407046

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Executive Summary & Chemical Identity

Context: 2'-Deoxyadenosine-d1 monohydrate is a stable isotope-labeled nucleoside analogue used primarily in metabolic tracking, Kinetic Isotope Effect (KIE) studies, and as an internal standard in quantitative mass spectrometry. Unlike radiolabeled compounds, this deuterated variant is non-radioactive but requires precise handling to maintain isotopic integrity and chemical stability.

Application Scientist Note: The "d1" designation implies the substitution of a single protium (

) atom with deuterium (

) at a specific position (commonly C1', C2', or C8). This modification renders the bond significantly stronger due to the Primary Kinetic Isotope Effect, often used to probe enzymatic cleavage rates (e.g., by Adenosine Deaminase).

Chemical Identification

Parameter	Specification
Chemical Name	2'-Deoxyadenosine-d1 monohydrate
Parent CAS (Unlabeled)	
Labeled CAS	Varies by isotopologue (Refer to specific CoA)
Molecular Formula	
Molecular Weight	~270.27 g/mol (Varies slightly by D position)
Physical State	White to off-white crystalline powder
Solubility	Soluble in DMSO, dilute aqueous buffers; slightly soluble in water

Hazard Identification (GHS Classification)

Based on Read-Across Methodology from Parent Compound (2'-Deoxyadenosine)

While deuterium substitution does not alter the fundamental toxicological profile, the biological activity of nucleoside analogues necessitates caution.

GHS Label Elements

- Signal Word:WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.[1][2]
- Precautionary Statements:
 - P264: Wash skin thoroughly after handling.
 - P270: Do not eat, drink, or smoke when using this product.
 - P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

Toxicological Nuances

- **Nucleoside Mimicry:** As a structural analogue of adenosine, this compound can theoretically interfere with DNA synthesis or purine signaling pathways (adenosine receptors).
- **Isotope Toxicity:** Deuterium is non-toxic at the concentrations used in analytical chemistry (mg scale). Toxicity is governed by the chemical structure, not the isotope.

Experimental Handling & Stability Protocol

Core Directive: The primary risk with deuterated standards is not just safety, but isotopic dilution and degradation. The monohydrate form implies a water molecule is part of the crystal lattice; however, excess moisture can promote hydrolysis.

Handling Workflow

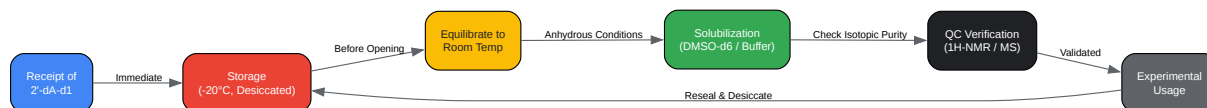
To ensure data integrity in LC-MS or NMR workflows, follow this self-validating protocol:

- **Equilibration:** Allow the vial to reach room temperature before opening to prevent condensation (which introduces D_2O , potentially complicating NMR solvent suppression).
- **Solvent Selection:** Use anhydrous DMSO- d_6 or D_2O for NMR to prevent proton-deuterium exchange if the label is on an exchangeable moiety (though C-D bonds are stable).
- **Weighing:** Use an anti-static microbalance. The monohydrate water content (~6.7%) must be accounted for in molarity calculations.

Storage Architecture

- **Short-Term:** +2°C to +8°C (Desiccated).
- **Long-Term:** -20°C (Critical for preventing depurination).

Visualization: Safe Handling & Verification Workflow



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Figure 1: Validated workflow for handling deuterated nucleosides to prevent hygroscopic degradation and ensure isotopic purity.

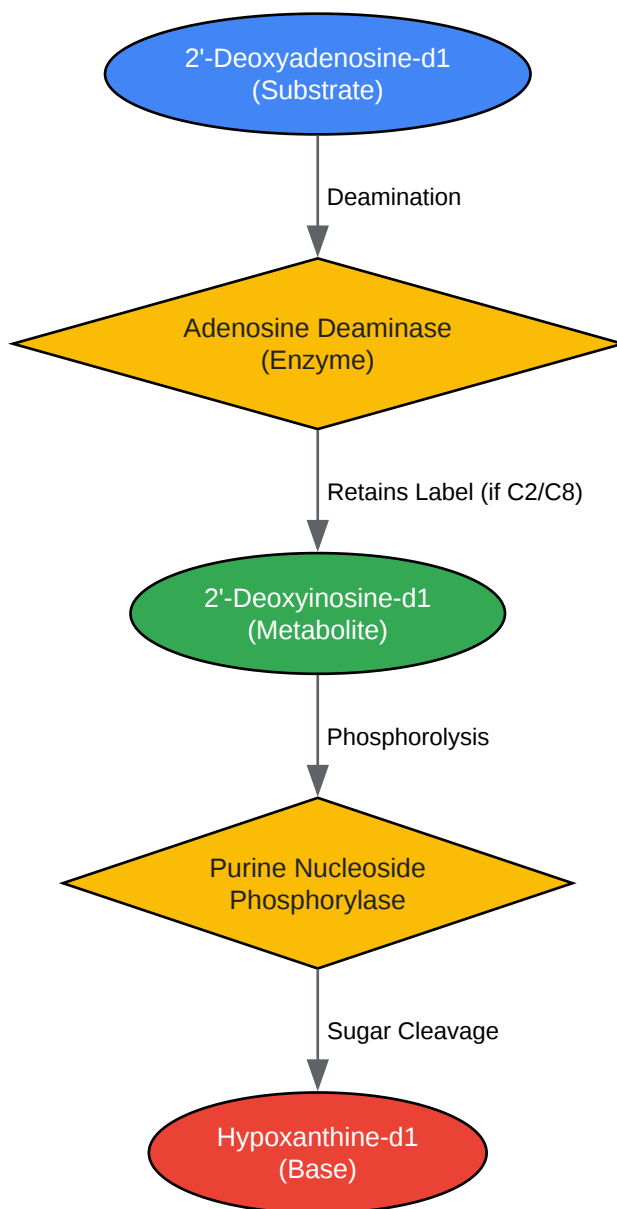
Metabolic Pathway & Application Logic

Understanding the metabolic fate of 2'-Deoxyadenosine-d1 is crucial for interpreting experimental data. The primary degradation pathway involves Adenosine Deaminase (ADA).

Mechanism: ADA converts 2'-Deoxyadenosine to 2'-Deoxyinosine.

- If d1 is at C2/C8: The deuterium label is likely retained in the metabolite (2'-Deoxyinosine), allowing mass-shift tracking.
- If d1 is at C1': Kinetic Isotope Effects (KIE) may slow the enzymatic rate, distinguishing the probe from endogenous substrates.

Visualization: Metabolic Fate Tracking



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Figure 2: Metabolic degradation pathway showing the persistence of the deuterium label through deamination and phosphorolysis.

Emergency Response Protocols

Scenario	Action Protocol	Rationale
Inhalation	Move to fresh air. Consult physician if respiratory irritation occurs.	Dust may irritate mucous membranes; nucleoside analogues can be bioactive.
Skin Contact	Wash with soap and copious water.[3][4] Remove contaminated clothing.[3]	Prevent dermal absorption of bioactive agents.
Eye Contact	Rinse cautiously with water for 15 minutes.[3][4] Remove contact lenses.	Mechanical irritation from crystalline powder.
Ingestion	DO NOT induce vomiting. Rinse mouth with water.[3] Call Poison Control.	Acute toxicity category 4; potential systemic interference.
Spill Cleanup	Wet wipe method to prevent dust generation. Dispose as hazardous chemical waste.	Prevents aerosolization of particulates.

References

- PubChem. (2024). 2'-Deoxyadenosine Compound Summary. Retrieved from [\[Link\]](#)

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Sources

- 1. fishersci.com [fishersci.com]
- 2. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 3. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 4. spectrumchemical.com [spectrumchemical.com]

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